![molecular formula C19H15N5O2 B5704230 N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDP is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, it has been proposed that BDP exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antiviral activities of BDP are thought to be mediated through the inhibition of various signaling pathways involved in inflammation and viral replication.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BDP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, BDP has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDP in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a potentially useful compound for the development of novel anticancer and antiviral drugs. However, one limitation of using BDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on BDP. One area of interest is the development of BDP derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific protein kinases targeted by BDP and the development of more selective inhibitors. In addition, further studies are needed to elucidate the mechanism of action of BDP and its potential applications in the treatment of other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of BDP involves a multistep process that begins with the reaction of 1,3-benzodioxole with 2-chloro-3-nitropyrazine to form N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-3-nitropyrazine. This intermediate is then reduced with palladium on carbon and hydrogen gas to yield N-(1,3-benzodioxol-5-ylmethyl)-2-amino-3-nitropyrazine. Finally, this compound is reacted with phenyl isocyanate to form BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDP has been found to have antiviral activity against several viruses, including HIV-1 and HCV.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-4-14(5-3-1)24-19-15(10-23-24)18(21-11-22-19)20-9-13-6-7-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUFNXOJDOGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

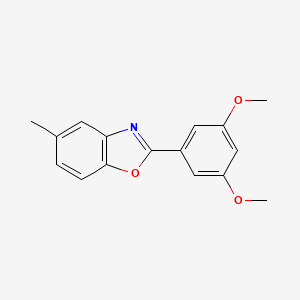


![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
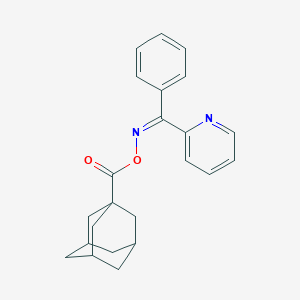
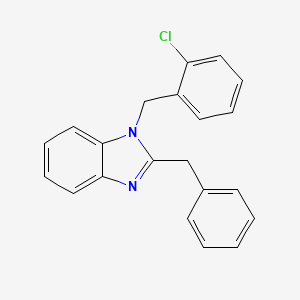
![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
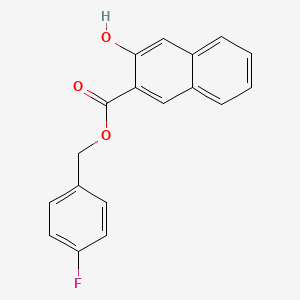
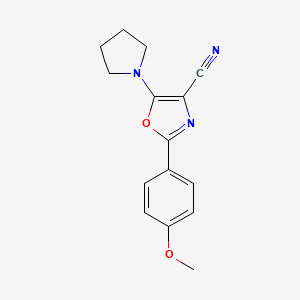
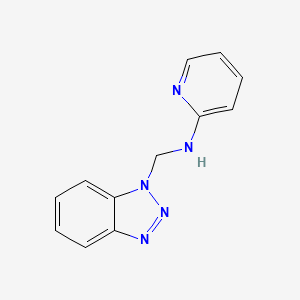
![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

